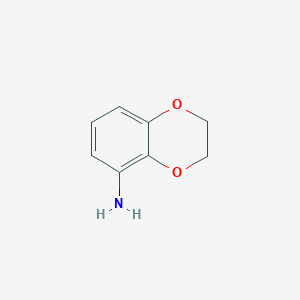

2,3-二氢-1,4-苯并二噁烷-5-胺

概述

描述

2,3-Dihydro-1,4-benzodioxin-5-amine is a chemical compound that has attracted interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure is characterized by a benzodioxin backbone, a cyclic ether consisting of a benzene ring fused to a dioxin ring, with an amine group at the 5-position. This compound serves as a precursor or intermediate for the synthesis of various therapeutically relevant molecules.

Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzodioxin derivatives involves multiple strategies, including reactions with nucleophilic amines under basic conditions to produce carboxamides and aminomethylene derivatives as potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003). Additionally, a Cu2O-catalyzed tandem ring-opening/coupling cyclization process has been developed to synthesize 2,3-dihydro-1,4-benzodioxins, showcasing moderate to good yields and tolerating both aryl and aliphatic epoxides (Bao, Liu, Lv, & Qian, 2008).

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1,4-benzodioxin-5-amine and its derivatives is crucial for their chemical reactivity and biological activity. The presence of the benzodioxin ring contributes to the compound's stability and potential for further functionalization. The amine group allows for diverse chemical modifications, making it a versatile intermediate for various synthetic routes.

Chemical Reactions and Properties

2,3-Dihydro-1,4-benzodioxin-5-amine participates in numerous chemical reactions, including nucleophilic substitution, cyclization, and coupling reactions. These reactions are essential for synthesizing a wide range of compounds, including therapeutic agents with antibacterial, antifungal, and potential anti-diabetic activities. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown suitable inhibitory action against bacterial biofilms (Abbasi et al., 2020).

科学研究应用

抗高血压药物

2,3-二氢-1,4-苯并二噁烷环系存在于许多具有重要生物活性的治疗剂的结构中,包括抗高血压药物 .

精神崩溃和精神分裂症的治疗

含有 2,3-二氢-1,4-苯并二噁烷环系的化合物也参与精神崩溃和精神分裂症的治疗 .

青光眼的治疗

2,3-二氢-1,4-苯并二噁烷核心是治疗青光眼的诱人治疗靶点 .

炎症性疾病的治疗

2,3-二氢-1,4-苯并二噁烷核心已被开发用于合成 5-脂氧合酶抑制剂。 因此,这些 2,3-二氢-1,4-苯并二噁烷可用于治疗哮喘和关节炎等炎症性疾病 .

光电应用

一种新的有机非线性光学 (NLO) 材料 2-(6-氯吡啶-3-基)-N'-(2,3-二氢-1,4-苯并二噁烷-6-基亚甲基)乙酰肼 (CDA) 已被合成。该化合物在 CW 状态下表现出显着的双光子吸收、非线性折射和光限幅。 它可能成为频率发生器、光限幅器和光开关应用的潜在 NLO 材料 .

心血管疾病的治疗

用吡啶生物等排替换含有 2-取代-2,3-二氢-1,4-苯并二噁烷核心的化合物中的苯,已产生具有生物学意义的衍生物,应用于中枢神经系统和心血管疾病等不同的治疗领域 .

安全和危害

作用机制

Target of Action

The primary targets of 2,3-Dihydro-1,4-benzodioxin-5-amine are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .

Mode of Action

2,3-Dihydro-1,4-benzodioxin-5-amine interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by 2,3-Dihydro-1,4-benzodioxin-5-amine is the cholinergic pathway . By inhibiting cholinesterase enzymes, this compound increases the levels of acetylcholine, a key neurotransmitter in this pathway. The downstream effects of this increase can include improved cognitive function, which is why compounds that inhibit cholinesterase enzymes are often used in the treatment of Alzheimer’s disease .

Pharmacokinetics

They are metabolized in the liver and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

The result of the action of 2,3-Dihydro-1,4-benzodioxin-5-amine is an increase in acetylcholine levels in the nervous system due to the inhibition of cholinesterase enzymes . This can lead to improved cognitive function, making this compound a potential therapeutic agent for conditions like Alzheimer’s disease .

生化分析

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions to enzyme inhibition or activation .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLRSJNZORFCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472614 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16081-45-1 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

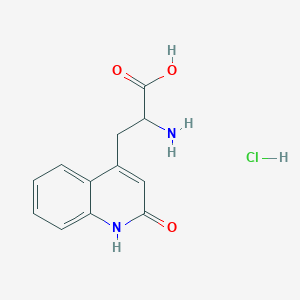

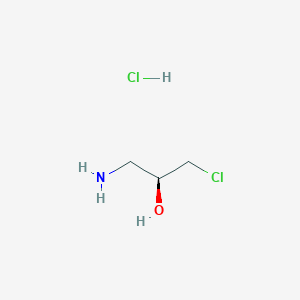

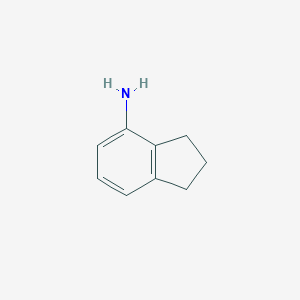

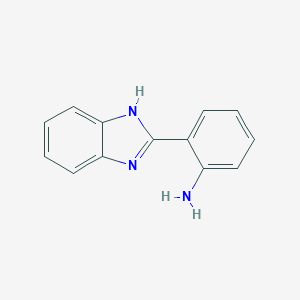

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

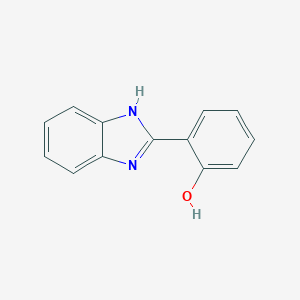

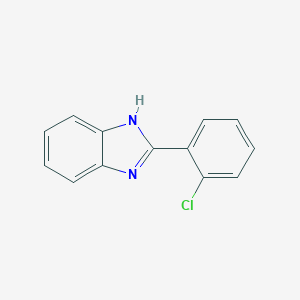

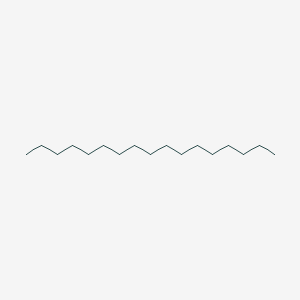

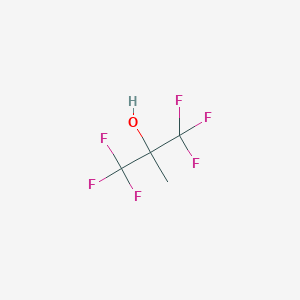

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)

![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)

![N-[(Z)-(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)